molecular formula C9H8F2O2 B8745829 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-

1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-

Cat. No.: B8745829
M. Wt: 186.15 g/mol
InChI Key: REHMWFXPLWURSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 1-(2,4-Difluorophenyl)-2-propanone.

    Reduction: Formation of 1-(2,4-Difluorophenyl)-2-hydroxypropan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit fungal growth by interfering with cell membrane synthesis or function .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2-propanone: Similar structure but lacks the hydroxyl group.

    1-(2,4-Difluorophenyl)-2-hydroxypropan-1-ol: Similar structure but has an additional hydroxyl group.

Uniqueness

1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

InChI

InChI=1S/C9H8F2O2/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,12H,1H3

InChI Key

REHMWFXPLWURSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-2',4'-difluoropropiophenone (141 g) was dissolved in methanol (1100 ml), to which was added sodium formate (176.2 g), and the mixture was stirred for 2 days at 50° C. Methanol was distilled off under reduced pressure. The residue was subjected to extraction by the addition of ethyl acetate (700 ml) and water (500 ml). The ethyl acetate layer was dried over magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was crystallized from hexane (200 ml) to afford 2',4'-difluoro-2-hydroxypropiophenone (50.5 g) as colorless prisms, m.p. 49°-51° C.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
176.2 g
Type
reactant
Reaction Step Two

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